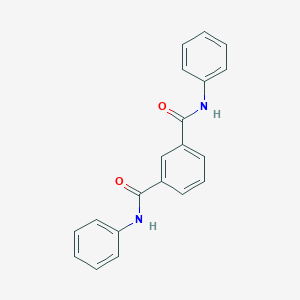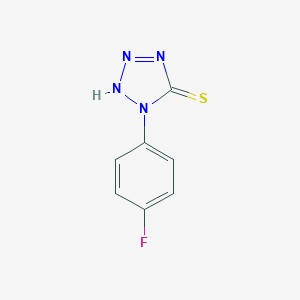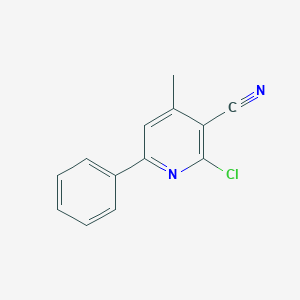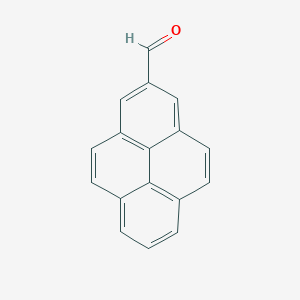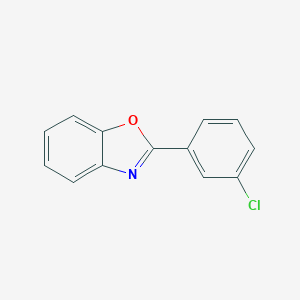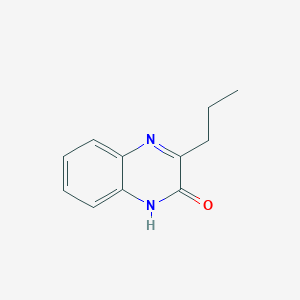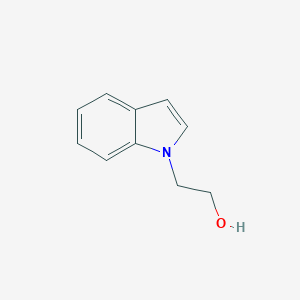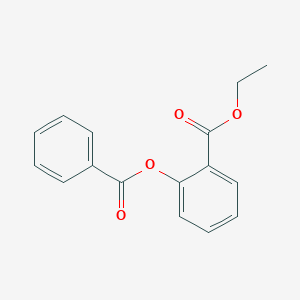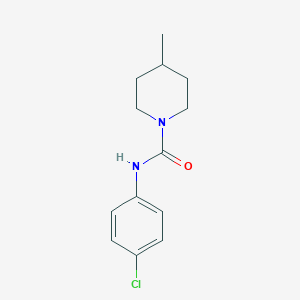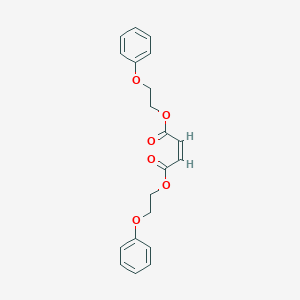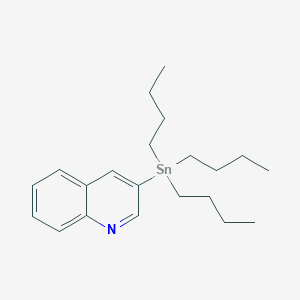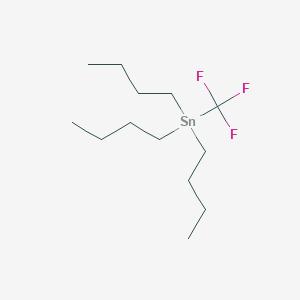
Tributyl(trifluoromethyl)stannane
概要
説明
Tributyl(trifluoromethyl)stannane is an organotin compound with the molecular formula C13H27F3Sn. It is a colorless liquid that belongs to the family of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups.
準備方法
Synthetic Routes and Reaction Conditions: Tributyl(trifluoromethyl)stannane can be synthesized through the reaction of tributyltin hydride with trifluoromethyltrimethylsilane. The reaction typically involves the use of column chromatography to purify the product . Another method involves the reduction of this compound to tributyl(difluoromethyl)stannane using lithium borohydride in diglyme at 60°C for 24 hours .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
化学反応の分析
Types of Reactions: Tributyl(trifluoromethyl)stannane undergoes various chemical reactions, including reduction, substitution, and radical reactions.
Common Reagents and Conditions:
Reduction: Lithium borohydride in diglyme is commonly used for the reduction of this compound to tributyl(difluoromethyl)stannane.
Substitution: Organotin compounds, including this compound, can participate in substitution reactions with halides and other electrophiles.
Major Products Formed:
Reduction: Tributyl(difluoromethyl)stannane is formed as a major product when this compound is reduced with lithium borohydride.
Substitution: Various substituted organotin compounds can be formed depending on the electrophile used in the reaction.
科学的研究の応用
Tributyl(trifluoromethyl)stannane has several applications in scientific research:
Biology and Medicine: The compound is studied for its potential role in drug development and clinical trials.
Industry: Organotin compounds, including this compound, are used in the production of various industrial chemicals and materials.
作用機序
Tributyl(trifluoromethyl)stannane acts as a radical reducing agent due to the relatively weak, nonionic bond between tin and hydrogen. This bond can cleave homolytically, allowing the compound to participate in radical reactions. The compound’s mechanism of action involves the formation of stannyl radicals, which can then react with various substrates to form new products .
類似化合物との比較
Tributyltin hydride: Another organotin compound used as a radical reducing agent.
Tributyl(difluoromethyl)stannane: A reduced form of tributyl(trifluoromethyl)stannane.
Uniqueness: this compound is unique due to its trifluoromethyl group, which imparts distinct chemical properties and reactivity compared to other organotin compounds. This makes it particularly valuable in the synthesis of trifluoromethyl-containing organic molecules .
特性
IUPAC Name |
tributyl(trifluoromethyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.CF3.Sn/c3*1-3-4-2;2-1(3)4;/h3*1,3-4H2,2H3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCKDRUVTHQQLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27F3Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454060 | |
| Record name | Tributyl(trifluoromethyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135039-77-9 | |
| Record name | Tributyl(trifluoromethyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tributyl(trifluoromethyl)stannane facilitate the trifluoromethylation of carbonyl compounds?
A1: this compound acts as a nucleophilic trifluoromethylating reagent, effectively delivering a trifluoromethyl (CF3) group to carbonyl compounds like ketones and aldehydes. [] This reaction is valuable for introducing the CF3 group into organic molecules, which can significantly alter their chemical and biological properties.
Q2: What is a notable alternative method for synthesizing Tributyl(difluoromethyl)stannane using this compound?
A2: Tributyl(difluoromethyl)stannane (n-Bu3SnCF2H) can be synthesized through a novel reduction reaction using this compound (n-Bu3SnCF3) as the starting material. [] This method utilizes lithium borohydride (LiBH4) in diglyme as the reducing agent, offering a new pathway to access this important organotin compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


